molecular formula C12H13N3O B2860035 3-Cyanopropyl-(4-methoxyphenyl)cyanamide CAS No. 1935701-53-3

3-Cyanopropyl-(4-methoxyphenyl)cyanamide

Cat. No.: B2860035
CAS No.: 1935701-53-3
M. Wt: 215.256
InChI Key: YTHVFWIUSVVSFU-UHFFFAOYSA-N
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Description

3-Cyanopropyl-(4-methoxyphenyl)cyanamide is a synthetic cyanamide derivative characterized by a cyanopropyl group (-CH2CH2CH2CN) linked to a 4-methoxyphenyl moiety via a cyanamide (-NH-C≡N) bridge. Cyanamides, such as those described in agricultural contexts (e.g., phytotoxicity and pathogen resistance enhancement in wheat ), often exhibit dual roles as stressors and defense response activators.

Properties

IUPAC Name

3-cyanopropyl-(4-methoxyphenyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-16-12-6-4-11(5-7-12)15(10-14)9-3-2-8-13/h4-7H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHVFWIUSVVSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CCCC#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyanamide (H2N-C≡N)

  • Phytotoxicity and Plant Defense: Cyanamide fertilization reduces Blumeria graminis (Bgt) infection in wheat but inhibits plant growth due to oxidative stress (elevated H2O2 levels) and phytotoxicity, particularly in dicots . In contrast, 3-Cyanopropyl-(4-methoxyphenyl)cyanamide’s larger hydrophobic groups may mitigate direct phytotoxicity while retaining defense-activating properties.
  • Biosynthesis : Natural cyanamide is biosynthesized from L-canavanine in Vicia species , whereas the target compound is synthetic, lacking evidence of natural occurrence.

N-(3-Methoxyphenyl)-4-Trifluoromethylcinnamide

  • Synthesis: This compound, synthesized via peptide bond formation between 4-trifluoromethylcinnamic acid and 3-methoxyaniline , shares a methoxyphenyl group with the target compound.

Methoxyphenyl-Containing Amides (e.g., N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide)

  • Structural Analogues : Compounds like N-[3-(3-methoxyphenyl)-3-phenylpropyl]butanamide (CHEMBL374075) feature branched alkyl chains and methoxyphenyl groups but lack the cyanamide functionality. This difference may reduce oxidative stress induction compared to cyanamide derivatives .

3-Hydroxy-4-Methoxycinnamic Acid

  • Functional Groups : As a cinnamic acid derivative with hydroxy and methoxy substituents , this compound serves as a reference standard and synthetic precursor. Unlike the target cyanamide, its carboxylic acid group enables chelation and pH-dependent solubility, limiting direct bioactivity comparisons.

Data Tables

Table 1. Comparative Analysis of Cyanamide Derivatives and Structural Analogues

Compound Key Substituents Molecular Weight (g/mol) Bioactivity/Application Evidence Source
This compound 4-Methoxyphenyl, Cyanopropyl ~247.3 (estimated) Hypothesized agrochemical agent -
Cyanamide (H2N-C≡N) None 42.04 Phytotoxicity, pathogen resistance
N-(3-Methoxyphenyl)-4-Trifluoromethylcinnamide 3-Methoxyphenyl, Trifluoromethyl 337.3 Biodistribution studies
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide 3-Methoxyphenyl, Butanamide 353.5 Structural analogue (unreported bioactivity)
3-Hydroxy-4-Methoxycinnamic Acid Hydroxy, Methoxy 194.18 Reference standard, antioxidant

Table 2. Substituent Effects on Key Properties

Substituent Effect on Properties Example Compound
Cyanamide (-NH-C≡N) Induces oxidative stress, activates SA-mediated defense pathways Cyanamide
4-Methoxyphenyl Enhances lipophilicity and electronic stability compared to 3-methoxy isomers Target compound
Trifluoromethyl (-CF3) Increases metabolic stability and membrane permeability N-(3-Methoxyphenyl)-4-CF3-cinnamide
Hydroxy (-OH) Enables hydrogen bonding and chelation, reducing bioavailability 3-Hydroxy-4-methoxycinnamic acid

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Cyanopropyl-(4-methoxyphenyl)cyanamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-methoxyphenylcyanamide with 3-cyanopropyl halides (e.g., bromide or chloride) in polar aprotic solvents (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃). Temperature control (60–80°C) and catalyst selection (e.g., KI for halogen exchange) are critical for yield optimization. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
  • Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • NMR :

  • ¹H NMR : Expect aromatic protons (δ 6.8–7.2 ppm for 4-methoxyphenyl), methoxy singlet (δ ~3.8 ppm), and cyanopropyl chain signals (δ 1.8–2.5 ppm for CH₂ groups).
  • ¹³C NMR : Cyanamide carbons (δ ~115–120 ppm), methoxy (δ ~55 ppm), and aromatic carbons (δ 110–160 ppm) .
    • IR : Strong absorption for C≡N (~2240 cm⁻¹) and N–C≡N (~2150 cm⁻¹) groups .
    • MS : Molecular ion peak matching the exact mass (calc. for C₁₁H₁₁N₃O: 217.0851) .

Q. What are the key physicochemical properties (solubility, stability) relevant to handling this compound in laboratory settings?

  • Solubility : Soluble in DMSO, DMF, and acetonitrile; sparingly soluble in water. Pre-dissolve in DMSO for biological assays .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the cyanamide group. Monitor degradation via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound?

  • Experimental Design :

  • Standardize assay conditions (pH, temperature, buffer composition).
  • Validate compound purity and stereochemical consistency (chiral HPLC if applicable).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to cross-verify results .
    • Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., cell line heterogeneity, solvent effects) .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR : Develop models using descriptors like logP, topological polar surface area, and electronic parameters (Hammett constants) to correlate structure-activity trends .

Q. How can researchers design experiments to probe the compound’s reactivity under physiological conditions?

  • Hydrolysis Studies : Incubate in PBS (pH 7.4) at 37°C and monitor degradation products via LC-MS. Compare kinetics in simulated gastric fluid (pH 1.2) for oral bioavailability assessment .
  • Redox Reactivity : Use cyclic voltammetry to evaluate electron-transfer behavior, particularly at the cyanamide moiety, which may interact with cellular oxidoreductases .

Data Analysis and Interpretation

Q. What analytical approaches distinguish between isomeric byproducts formed during synthesis?

  • Chromatography : Use chiral columns (e.g., Chiralpak AD-H) with hexane/IPA mobile phases.
  • Spectroscopic Differentiation : Compare NOESY NMR spectra to identify spatial arrangements of substituents .

Q. How should researchers address discrepancies in thermal stability data (e.g., DSC vs. TGA results)?

  • Method Harmonization : Ensure consistent heating rates (e.g., 10°C/min) and sample mass (~5 mg).
  • Complementary Techniques : Pair DSC (melting point analysis) with TGA (mass loss profiles) to differentiate between phase transitions and decomposition .

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